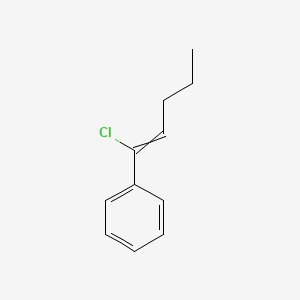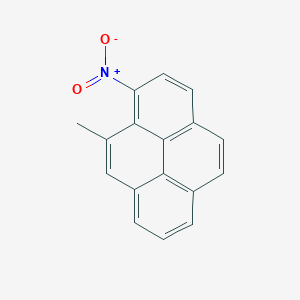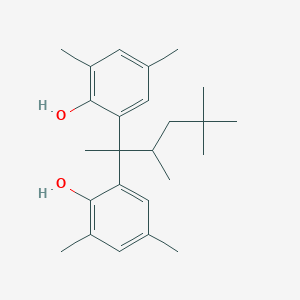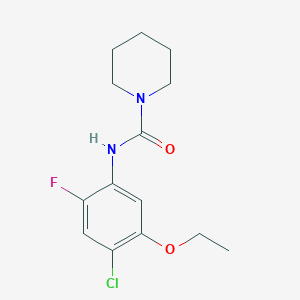
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one: is an organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, is characterized by its unique chemical structure, which includes a chloro and phenyl group attached to the benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of o-phenylenediamine with a suitable diketone.
Phenylation: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of other benzodiazepine derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to neurotransmitter modulation and receptor binding.
Medicine:
- Explored for its anxiolytic, sedative, and anticonvulsant properties.
- Potential use in the treatment of anxiety disorders, epilepsy, and insomnia.
Industry:
- Utilized in the development of pharmaceutical formulations.
- Studied for its potential use in the synthesis of advanced materials.
作用機序
The mechanism of action of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This results in its anxiolytic, sedative, and anticonvulsant properties.
類似化合物との比較
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal.
Lorazepam: Used for its potent anxiolytic and sedative effects.
Uniqueness:
- The presence of the chloro and phenyl groups in 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one provides it with unique pharmacokinetic and pharmacodynamic properties.
- Its specific binding affinity to GABA_A receptors may differ from other benzodiazepines, leading to variations in its therapeutic effects and side effect profile.
特性
CAS番号 |
90156-42-6 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-14-12(8-11)13(9-17-15(19)18-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,17,18,19) |
InChIキー |
FSDBABLHONAIOF-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2)Cl)NC(=O)N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


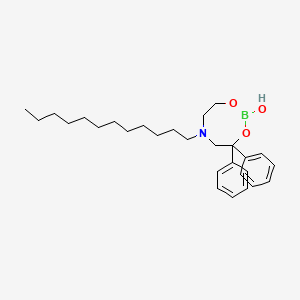
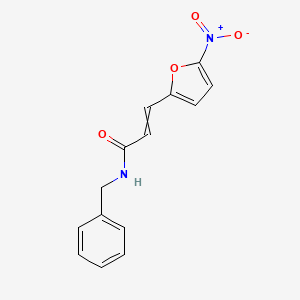
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)

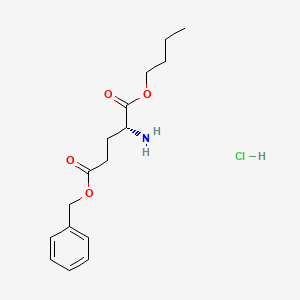
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
